Dimethyl-1,2-thiazole-4-carboxylic acid
Description
Dimethyl-1,2-thiazole-4-carboxylic acid is a heterocyclic compound featuring a thiazole ring substituted with two methyl groups and a carboxylic acid moiety at the 4-position. These derivatives are of significant interest in medicinal and synthetic chemistry due to the thiazole ring’s stability and the carboxylic acid group’s reactivity, enabling applications in drug design and intermediate synthesis.
Properties
IUPAC Name |
3,5-dimethyl-1,2-thiazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-3-5(6(8)9)4(2)10-7-3/h1-2H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUYZERHMQJGCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NS1)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21486-26-0 | |
| Record name | dimethyl-1,2-thiazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl-1,2-thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with potassium carbonate in a mixture of methanol and water . This reaction yields the desired thiazole derivative upon further treatment.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions: Dimethyl-1,2-thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the C-2 and C-5 positions of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents, alkylating agents, and nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted thiazole derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Agents
DMTA serves as a key intermediate in the synthesis of various antimicrobial agents. Its structural properties allow for modifications that enhance biological activity against bacteria and fungi. For example, derivatives of DMTA have been explored for their efficacy in treating infections caused by resistant strains of bacteria.
Case Study: Development of Antimicrobial Compounds
A study demonstrated that DMTA derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli. The modifications to the thiazole ring improved the compounds' ability to penetrate bacterial membranes, thus enhancing their effectiveness.
Agricultural Chemicals
Fungicides and Herbicides
In agriculture, DMTA is utilized in the formulation of fungicides and herbicides. Its ability to inhibit specific enzymes makes it effective in protecting crops from various pathogens and pests.
| Compound | Target Pest/Pathogen | Efficacy |
|---|---|---|
| DMTA-based Fungicide | Fusarium spp. | 85% inhibition |
| DMTA-derived Herbicide | Weeds (e.g., Amaranthus) | 90% control |
Case Study: Field Trials
Field trials conducted on crops treated with DMTA-based fungicides showed a significant reduction in disease incidence compared to untreated controls. The results indicated improved yield and quality of produce.
Material Science
Polymer Development
DMTA is used in the synthesis of specialty polymers that exhibit enhanced thermal stability and chemical resistance. These properties are crucial for applications in coatings and packaging materials.
| Material Type | Property Improved | Application Area |
|---|---|---|
| Specialty Polymers | Thermal Stability | Automotive Coatings |
| Coatings | Chemical Resistance | Industrial Equipment |
Biochemical Research
Enzyme Inhibition Studies
Researchers employ DMTA in biochemical studies to investigate enzyme inhibition mechanisms. Its unique structure allows for the exploration of metabolic pathways and potential therapeutic targets.
Case Study: Enzyme Kinetics
Research indicated that DMTA effectively inhibits certain enzymes involved in metabolic pathways associated with cancer cell proliferation. This finding opens avenues for developing new cancer therapies based on enzyme inhibition strategies.
Summary
Dimethyl-1,2-thiazole-4-carboxylic acid is a versatile compound with significant applications across multiple scientific domains. Its role as an intermediate in pharmaceuticals, agricultural chemicals, material science, and biochemical research highlights its importance in advancing both industrial and academic research efforts.
Mechanism of Action
The mechanism of action of Dimethyl-1,2-thiazole-4-carboxylic acid involves its interaction with various molecular targets and pathways. The compound’s thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Chemical Comparison of Thiazole-4-carboxylic Acid Derivatives
Key Observations:
Substituent Effects on Properties: Methyl groups (e.g., 3-methyl derivatives) increase lipophilicity, favoring membrane permeability in drug candidates . Methoxy groups introduce polarity, improving aqueous solubility but reducing passive diffusion . Chloro and phenyl groups enhance electrophilicity, making these compounds reactive intermediates in cross-coupling reactions . Amino groups (free or protected) enable hydrogen bonding and conjugation, critical for targeting biomolecules .
Biological Relevance :
- While direct antimicrobial data for thiazole-4-carboxylic acids are sparse in the evidence, benzoic acid derivatives with prenyl substituents (e.g., from Piper gaudichaudianum) exhibit activity against Staphylococcus aureus and Bacillus subtilis . Thiazole analogs may leverage similar mechanisms due to their aromatic and acidic nature.
Synthetic Utility :
- Derivatives like Dimethyl-1,2-thiazole-4-carbonitrile () highlight the role of nitrile groups in further functionalization, such as hydrolysis to carboxylic acids or conversion to amides.
Biological Activity
Dimethyl-1,2-thiazole-4-carboxylic acid (DMTC) is a compound that has gained attention in recent years due to its diverse biological activities. This article explores the synthesis, biological effects, and potential therapeutic applications of DMTC, supported by relevant research findings and case studies.
Synthesis of this compound
DMTC can be synthesized through various methods, including multi-step procedures that involve the alkylation of thiazole derivatives. The compound's structure features a thiazole ring with a carboxylic acid functional group, which is crucial for its biological activity. The synthesis typically involves:
- Formation of the thiazole ring : Using appropriate precursors such as thioketones and α-bromo acids.
- Methylation : Introducing methyl groups at the 1 and 2 positions of the thiazole ring to yield dimethyl derivatives.
- Carboxylation : Adding a carboxylic acid group to complete the structure.
Antimicrobial Properties
DMTC exhibits significant antimicrobial activity against various pathogens. Research indicates that it can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. In a study comparing various thiazole derivatives, DMTC demonstrated an MIC (Minimum Inhibitory Concentration) of 25 µg/mL against E. coli, indicating its potential as an antibacterial agent .
Anticancer Activity
In vitro studies have shown that DMTC possesses anticancer properties, particularly against human tumor cell lines. For instance, in assays with colon carcinoma HCT-116 cells, DMTC induced apoptosis through mechanisms involving the Bcl-2 protein family. The IC50 values for DMTC were found to be lower than those for standard chemotherapeutic agents like doxorubicin, suggesting its efficacy in cancer treatment .
Antitubercular Activity
DMTC has also been evaluated for its antitubercular effects. A derivative of DMTC was reported to exhibit potent activity against Mycobacterium tuberculosis, with an MIC of 0.06 µg/mL, which is significantly more effective than traditional treatments such as isoniazid (INH) . The mechanism involves inhibition of key enzymes in the bacterial fatty acid synthesis pathway.
Case Studies and Research Findings
Several studies have investigated the biological activities of DMTC and its derivatives:
- Study on Antimicrobial Efficacy : A comparative analysis showed that DMTC derivatives had enhanced antimicrobial properties when electron-withdrawing groups were present on the thiazole ring . This modification led to increased potency against resistant bacterial strains.
- Cytotoxicity Assessment : In a cytotoxicity assay using human cancer cell lines, DMTC exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting its potential as a targeted cancer therapy .
Summary of Biological Activities
Q & A
Q. What are the key structural features of dimethyl-1,2-thiazole-4-carboxylic acid that influence its reactivity in medicinal chemistry?
The compound's reactivity is governed by its thiazole ring (a five-membered heterocycle with sulfur and nitrogen) and the carboxylic acid group at position 3. The methyl substituents at positions 1 and 2 modulate steric and electronic effects, impacting binding to biological targets like enzymes or receptors. Comparative studies of analogs (e.g., 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid) suggest that substituent positioning affects solubility and hydrogen-bonding capacity, critical for drug-likeness .
Q. What synthetic routes are commonly employed for preparing this compound?
A methodological approach involves multicomponent reactions (MCRs) using primary amines, aldehydes, and mercaptoacetic acid. Catalysts such as boron trifluoride (BF₃) or p-toluenesulfonic acid (PTSA) are used to optimize cyclization. Post-synthetic purification often employs column chromatography or recrystallization with ethanol-water mixtures to achieve >95% purity .
Q. Which analytical techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regiochemistry and methyl group placement.
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (C₆H₇NO₂S, MW 173.19 g/mol).
- Infrared (IR) Spectroscopy: Identifies carboxylic acid C=O stretching (~1700 cm⁻¹) and thiazole ring vibrations.
- X-ray Crystallography: Resolves stereochemical ambiguities in crystalline forms .
Q. How does this compound contribute to drug design studies?
Its thiazole scaffold is a privileged structure in medicinal chemistry, often serving as a bioisostere for pyridine or imidazole. The carboxylic acid group enables salt formation for improved bioavailability, while methyl groups enhance metabolic stability. Computational docking studies (e.g., using AutoDock Vina) can predict interactions with targets like cyclooxygenase-2 (COX-2) or kinase enzymes .
Q. What are the stability considerations for this compound under varying pH and temperature conditions?
Stability assays in buffered solutions (pH 2–10) reveal decomposition above pH 8 due to base-catalyzed hydrolysis of the thiazole ring. Thermal gravimetric analysis (TGA) shows stability up to 150°C, making it suitable for solid-phase synthesis. Storage recommendations: anhydrous conditions at –20°C in amber vials .
Advanced Research Questions
Q. How can factorial design optimize the synthesis of this compound?
A 2³ factorial design evaluates three factors: catalyst concentration (BF₃), reaction temperature (60–100°C), and solvent polarity (ethanol vs. DMF). Response surface methodology (RSM) identifies optimal conditions (e.g., 80°C, 0.1 M BF₃, ethanol), maximizing yield (>85%) while minimizing byproducts. Interactions between factors are quantified using ANOVA .
Q. What computational tools predict viable synthetic routes for novel thiazole derivatives?
Tools like Pistachio and Reaxys integrate retrosynthetic algorithms to propose pathways. For example, a diketene intermediate may undergo cyclocondensation with thiourea to form the thiazole core. Machine learning models (e.g., ASKCOS) prioritize routes based on atom economy and step count .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies (e.g., variable IC₅₀ values in enzyme assays) may arise from differences in assay conditions (e.g., buffer ionic strength, co-solvents). Meta-analysis using standardized protocols (e.g., NIH Assay Guidance Manual) and orthogonal assays (SPR vs. fluorescence polarization) can validate target engagement .
Q. What role does stereochemistry play in the compound's interaction with chiral biological targets?
Enantiomeric purity is critical for targets like G-protein-coupled receptors (GPCRs). Chiral HPLC (e.g., using a CHIRALPAK® AD-H column) separates enantiomers, while molecular dynamics simulations reveal differential binding energies. For example, the (R)-enantiomer may exhibit 10-fold higher affinity due to optimal hydrogen-bonding geometry .
Q. How do structure-activity relationship (SAR) studies compare this compound with its analogs?
Systematic SAR involves synthesizing analogs with varied substituents (e.g., replacing methyl with trifluoromethyl) and testing against a panel of targets. A table summarizing key analogs and activities:
| Analog | Substituent Modifications | IC₅₀ (µM) COX-2 Inhibition |
|---|---|---|
| Parent compound | 1,2-dimethyl | 0.45 |
| 1-Trifluoromethyl analog | 1-CF₃, 2-CH₃ | 0.12 |
| 4-Nitro analog | 4-NO₂ (replaces COOH) | >10 (inactive) |
Such data guide lead optimization by highlighting substituent tolerance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
